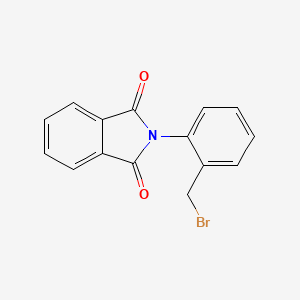

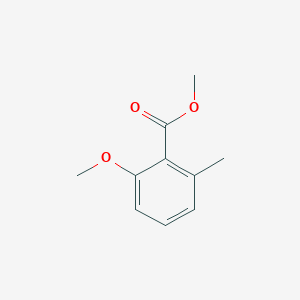

2-(4-Methoxyphenyl)-1,3,4-oxadiazole

Übersicht

Beschreibung

The compound "2-(4-Methoxyphenyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse pharmacological properties. The methoxy group attached to the phenyl ring at the para position contributes to the compound's unique chemical and physical characteristics, as well as its biological activity.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves cyclization reactions. For instance, the synthesis of 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazoles is achieved through a hydrazone reaction followed by intramolecular cyclization, starting from p-anisaldehyde . Similarly, the synthesis of 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide involves the formation of a hydrazone, cyclization to oxadiazole, and subsequent treatment with hydrazine hydrate . These methods highlight the importance of hydrazide precursors and cyclodehydrating agents in the formation of the oxadiazole ring.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can vary significantly. For example, methoxybenzyl-1,3,4-oxadiazol-2(3H)-thiones exhibit a V-shaped conformation, while methoxyphenylethyl analogs are nearly planar . These structural differences can influence the solid-state molecular packing, with various hydrogen bonding and stacking interactions contributing to the overall arrangement of the molecules in the crystal lattice.

Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can participate in a range of chemical reactions, often influenced by the substituents on the phenyl ring. The presence of electron-donating methoxy groups can affect the reactivity of the compound, potentially leading to various interactions and transformations. For instance, the synthesis of bisubstituted 1,3,4-oxadiazoles involves cyclization of thiosemicarbazides . The specific chemical reactions of "2-(4-Methoxyphenyl)-1,3,4-oxadiazole" are not detailed in the provided papers, but the general reactivity patterns of the 1,3,4-oxadiazole core can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are closely related to their molecular structure. The presence of methoxy and other substituents can influence properties such as solubility, melting point, and stability. For example, the synthesis of 2,5-bis(4-alkoxy-phenyl)-1,3,4-oxadiazoles suggests that the alkoxy substituents can affect the yields and reaction conditions, indicating an impact on the compound's reactivity and physical properties . Additionally, the antimicrobial and antifungal activities of these compounds, as seen in several studies , suggest that their physical properties are conducive to biological interactions.

Wissenschaftliche Forschungsanwendungen

-

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- Application Summary : This compound was synthesized for the first time using a new approach. The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Methods of Application : The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

- Results or Outcomes : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol

- Application Summary : These compounds were synthesized via the Schiff bases reduction route. They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

- Methods of Application : The compounds were synthesized via the Schiff bases reduction route .

- Results or Outcomes : The molecular structures of the compounds are stabilized by secondary intermolecular interactions .

-

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside (SalA-4g)

- Application Summary : SalA-4g, a salidroside analogue synthesized in the laboratory, has been shown to elevate levels of protein O-GlcNAc and improve neuronal tolerance to ischemia .

- Methods of Application : The study focused on mitochondrial network homeostasis mediated by O-GlcNAcylation in SalA-4g’s neuroprotection in primary cortical neurons under ischemic-like conditions .

- Results or Outcomes : O-GlcNAc-modified mitochondria induced by SalA-4g demonstrated stronger neuroprotection under oxygen glucose deprivation and reoxygenation stress, including the improvement of mitochondrial homeostasis and bioenergy, and inhibition of mitochondrial apoptosis pathway .

-

- Application Summary : 4-Methoxyphenethylamine is used as a precursor for the synthesis of other organic compounds by the alkylation reaction .

- Methods of Application : The compound is synthesized and then used in the synthesis of other compounds .

- Results or Outcomes : The compound has been used in the synthesis of pyrrolo[3,2-c]carbazole .

-

2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid

- Application Summary : This compound was synthesized for the first time using a new approach. The method is based on the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid .

- Methods of Application : The reaction proceeds in two steps, including the initial interaction of starting materials in MeCN and the final formation of furylacetic acid moiety in acidic media .

- Results or Outcomes : The structures of the obtained compound were established by 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .

-

2-(4-methoxyphenyl)benzo[d]thiazole

- Application Summary : This compound was synthesized and studied using ab initio and DFT methods .

- Methods of Application : The compound was synthesized under microwave irradiation and solvent-free conditions .

- Results or Outcomes : The molecular structure and vibrational frequencies of the compound in the ground state were investigated .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.

Zukünftige Richtungen

This involves discussing potential future research directions, applications, or improvements related to the compound.

Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “2-(4-Methoxyphenyl)-1,3,4-oxadiazole”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to these resources. Alternatively, resources like Google Scholar can sometimes provide access to free versions of papers. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-12-8-4-2-7(3-5-8)9-11-10-6-13-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYESXRJGLIKNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354214 | |

| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-1,3,4-oxadiazole | |

CAS RN |

829-35-6 | |

| Record name | 2-(4-methoxyphenyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1297918.png)